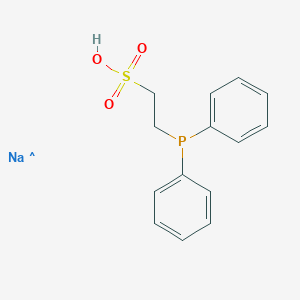

2-Diphenylphosphanylethanesulfonic acid;sodium salt

Description

2-Diphenylphosphanylethanesulfonic acid; sodium salt is an organophosphorus compound featuring a sulfonic acid group (-SO₃H) neutralized by a sodium cation. Its structure comprises a diphenylphosphanyl group (-PPh₂) attached to an ethane backbone, terminating in a sulfonate moiety.

Properties

InChI |

InChI=1S/C14H15O3PS.Na/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16,17); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHSVGSYGCJEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCS(=O)(=O)O)C2=CC=CC=C2.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NaO3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphanylethanesulfonic acid; sodium salt typically involves the reaction of diphenylphosphine with ethanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The general reaction scheme can be represented as follows:

Diphenylphosphine+Ethanesulfonic acid+NaOH→2-Diphenylphosphanylethanesulfonic acid; sodium salt+H2O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphanylethanesulfonic acid; sodium salt undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The sulfonic acid group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group.

Major Products Formed

Oxidation: Formation of diphenylphosphine oxide derivatives.

Reduction: Formation of ethanesulfonic acid derivatives.

Substitution: Formation of substituted phosphine and sulfonic acid derivatives.

Scientific Research Applications

2-Diphenylphosphanylethanesulfonic acid; sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-Diphenylphosphanylethanesulfonic acid; sodium salt involves its interaction with molecular targets through its phosphine and sulfonic acid groups. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes.

Comparison with Similar Compounds

Sodium Salt of 2-Nitrophenol-4-Sulfonic Acid

- Structure: Features a nitro (-NO₂) group on a phenolic ring attached to a sulfonate group.

- Properties : The nitro group enhances electrophilicity, making it reactive in reduction reactions (e.g., with sodium sulfide) .

- Applications : Used in dye intermediates and redox chemistry.

- Key Difference : Lacks the phosphine ligand, reducing its utility in metal coordination or catalysis compared to the target compound.

Naphthalenedisulfonic Acid Salts

- Examples: Dinonylnaphthalenedisulfonic acid (CAS 25322-17-2) and its barium/calcium salts .

- Structure : Two sulfonate groups on a naphthalene backbone.

- Properties: High solubility in polar solvents; bulky alkyl chains (e.g., dinonyl) improve lipid compatibility.

- Applications : Surfactants, corrosion inhibitors.

- Key Difference : The naphthalene core and disulfonate groups increase molecular weight and hydrophilicity but lack the phosphine’s electron-donating capability .

2-Phenylindole-5-Sulfonic Acid Sodium Salt

- Structure : Indole ring system with a phenyl and sulfonate group .

- Properties: Potential biological activity due to the indole moiety; moderate solubility.

- Applications : Pharmaceuticals, organic synthesis.

- Key Difference : The heterocyclic indole group differs from the phosphine-ethane backbone, limiting use in catalysis.

Counterion and Solubility Trends

Sulfonic acid salts with sodium counterions (e.g., sodium lactate , sodium 2-nitrophenol-4-sulfonate ) exhibit higher aqueous solubility compared to salts with divalent cations (e.g., barium, calcium) . The sodium ion’s small size and single charge enhance dissociation, a critical factor for industrial and biochemical applications.

Table: Comparative Analysis of Sulfonic Acid Salts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.